2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide
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Overview
Description
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinyl and quinolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazolinyl and quinolyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. For instance, the quinazolinyl intermediate can be synthesized through a cyclization reaction involving anthranilic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazolinyl and quinolyl rings.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the compound, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)ACETAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinyl and quinolyl derivatives, such as:
- 2-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-methoxyphenyl)butanamide
- 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid .
Uniqueness
What sets 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)ACETAMIDE apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16N4O4 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(7-methoxyquinolin-3-yl)acetamide |
InChI |
InChI=1S/C20H16N4O4/c1-28-14-7-6-12-8-13(10-21-17(12)9-14)22-18(25)11-24-19(26)15-4-2-3-5-16(15)23-20(24)27/h2-10H,11H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
BTGJOBZYWCRHGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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